1'-Hydroxybufuralol
Overview
Description
1’-Hydroxy Bufuralol is a metabolite of bufuralol , a compound primarily used as an antihypertensive agent. It is formed through the action of cytochrome P450 enzymes, specifically CYP2D1 and CYP2D2, which play a crucial role in its metabolism . Now, let’s explore the various aspects of this compound:
Mechanism of Action
Target of Action
1’-Hydroxybufuralol is a metabolite of bufuralol . The primary target of 1’-Hydroxybufuralol is the Beta-adrenergic receptor . Beta-adrenergic receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
1’-Hydroxybufuralol acts as an antagonist to the Beta-adrenergic receptor This can lead to a decrease in the activation of adenylate cyclase and a subsequent decrease in the level of cyclic AMP within the cell .
Biochemical Pathways
The biochemical pathway primarily involved in the action of 1’-Hydroxybufuralol is the adenylate cyclase-cyclic AMP pathway . By blocking the Beta-adrenergic receptor, 1’-Hydroxybufuralol can reduce the activation of adenylate cyclase, leading to a decrease in the production of cyclic AMP. This can have various downstream effects, depending on the specific cell type and the other signaling pathways that are present .
Pharmacokinetics
It is known that bufuralol, the parent compound of 1’-hydroxybufuralol, is metabolized by the cytochrome p450 isoforms 2d1 and 2d2 (cyp2d1/2) . Therefore, the pharmacokinetics of 1’-Hydroxybufuralol may be influenced by factors that affect the activity of these enzymes .
Result of Action
The molecular and cellular effects of 1’-Hydroxybufuralol’s action are primarily due to its antagonistic effect on the Beta-adrenergic receptor . By blocking this receptor, 1’-Hydroxybufuralol can reduce the cellular responses that are normally triggered by the activation of the receptor, such as the production of cyclic AMP .
Action Environment
The action, efficacy, and stability of 1’-Hydroxybufuralol can be influenced by various environmental factors. For example, the presence of other drugs that also interact with the Beta-adrenergic receptor or the cytochrome P450 enzymes could potentially affect the action of 1’-Hydroxybufuralol . Additionally, genetic factors, such as polymorphisms in the genes encoding for the Beta-adrenergic receptor or the cytochrome P450 enzymes, could also influence the action of 1’-Hydroxybufuralol .
Biochemical Analysis
Biochemical Properties
1’-Hydroxybufuralol interacts with the cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2 . It is a product of the hydroxylation of bufuralol, a process catalyzed by these enzymes . The nature of these interactions involves the conversion of bufuralol to 1’-Hydroxybufuralol through an enzymatic reaction .
Cellular Effects
The effects of 1’-Hydroxybufuralol on cells are not fully understood due to limited research. As a metabolite of bufuralol, it may influence cell function indirectly through its parent compound. Bufuralol is known to have beta-adrenergic blocking activity , which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1’-Hydroxybufuralol primarily involves its formation from bufuralol by the action of cytochrome P450 enzymes . This process is a prototypical reaction catalyzed by CYP2D6 . The enzyme binds to bufuralol, facilitating the addition of a hydroxyl group to form 1’-Hydroxybufuralol .
Metabolic Pathways
1’-Hydroxybufuralol is involved in the metabolic pathway of bufuralol, which is metabolized by the cytochrome P450 isoforms 2D1 and 2D2 (CYP2D1/2)
Preparation Methods
Synthetic Routes:: The synthetic routes for 1’-Hydroxy Bufuralol are not extensively documented. it is primarily formed as a result of bufuralol metabolism in vivo.
Reaction Conditions:: The specific reaction conditions for the formation of 1’-Hydroxy Bufuralol are not widely available. Further research is needed to elucidate the exact enzymatic mechanisms involved.
Industrial Production:: 1’-Hydroxy Bufuralol is not produced industrially as a standalone compound. Its significance lies in its role as a metabolite of bufuralol.
Chemical Reactions Analysis
Reactions:: 1’-Hydroxy Bufuralol undergoes various reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes.
Common Reagents and Conditions::Oxidation: Involves the addition of oxygen atoms to specific positions on the bufuralol molecule.
Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Conjugation: This process often involves the attachment of glucuronic acid or sulfate groups to enhance water solubility.
Major Products:: The major product of 1’-Hydroxy Bufuralol metabolism is the hydroxylated form itself.
Scientific Research Applications
1’-Hydroxy Bufuralol has several scientific research applications:
Pharmacology: Understanding its metabolism helps predict drug interactions and individual variations in bufuralol response.
Toxicology: Assessing its safety profile and potential adverse effects.
Enzyme Studies: Investigating CYP2D1/2 activity and inhibition.
Comparison with Similar Compounds
1’-Hydroxy Bufuralol is unique due to its specific role as a bufuralol metabolite. Similar compounds include other cytochrome P450-metabolized drugs, but none share precisely the same structure and function.
Properties
IUPAC Name |
2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMTYBCXVOBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-16-2 | |
Record name | Ro 03-7410 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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